molecular formula ¹³C₆H₁₂¹⁵N₂O₄S₂ B1147423 L-Cystine-13C6,15N2 CAS No. 1252803-65-8

L-Cystine-13C6,15N2

Cat. No. B1147423
CAS RN: 1252803-65-8
M. Wt: 248.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

L-Cystine-13C6,15N2 is a labeled form of L-Cystine . L-Cystine is a non-essential amino acid that is used as an antioxidant, protecting tissues against radiation and pollution . It finds application in protein synthesis and is required for the utilization of vitamin B6 . It is also useful in healing burns and wounds .


Synthesis Analysis

L-Cystine can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available . It is typically synthesized in the human body when there is sufficient methionine available .


Molecular Structure Analysis

The molecular formula of L-Cystine-13C6,15N2 is [SCH2CH (*NH2)*COOH]2 . The CAS Number for the labeled form is 1252803-65-8 and for the unlabeled form is 56-89-3 .


Chemical Reactions Analysis

L-Cystine exhibits antioxidant properties and participates in redox reactions . It is involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor .


Physical And Chemical Properties Analysis

The molecular weight of L-Cystine-13C6,15N2 is 248.24 . It is stored at room temperature away from light and moisture .

Scientific Research Applications

Antioxidant Properties

L-Cystine is used as an antioxidant, protecting tissues against radiation and pollution . It helps to neutralize free radicals and prevent cellular damage, which is crucial in maintaining overall health.

Protein Synthesis

L-Cystine finds application in protein synthesis . As an essential amino acid, it plays a vital role in building proteins and promoting muscle growth and repair.

Vitamin B6 Utilization

L-Cystine is required for the utilization of vitamin B6 . This vitamin is essential for the body’s metabolism and the proper functioning of the nervous and immune systems.

Healing Burns and Wounds

L-Cystine is useful in healing burns and wounds . It aids in tissue repair and regeneration, making it beneficial in the recovery process after injuries or surgeries.

Growth of Certain Micro-organisms

L-Cystine is required by certain malignant cell lines in the culture medium as well as for the growth of certain micro-organisms . This makes it an important component in various biological and microbiological research.

Stimulation of Hematopoietic System

L-Cystine is useful in the stimulation of the hematopoietic system and promotes the formation of white and red blood cells . This can help boost the immune system and improve the body’s ability to fight off illnesses.

Dermatitis Treatment

L-Cystine is an active ingredient in medications used to treat dermatitis . Its anti-inflammatory properties can help reduce skin inflammation and alleviate symptoms of various skin conditions.

Stable Isotope Labeling in Mass Spectrometry

L-Cystine-13C6,15N2 can be used in stable isotope labeling with amino acids in cell culture (SILAC) for mass spectrometry . This technique allows for the identification, characterization, and quantitation of proteins, providing valuable insights in proteomics research.

Mechanism of Action

Target of Action

L-Cystine-13C6,15N2 is a stable isotope-labeled form of L-Cystine . L-Cystine is an essential amino acid that plays a crucial role in various physiological functions. It primarily targets proteins, as it is incorporated into them during protein synthesis .

Mode of Action

L-Cystine-13C6,15N2, being a stable isotope-labeled form of L-Cystine, behaves similarly to its unlabeled counterpart in biological systems . It is incorporated into proteins during protein synthesis, replacing the regular L-Cystine .

Biochemical Pathways

L-Cystine-13C6,15N2 is involved in the same biochemical pathways as L-Cystine. It plays a role in the synthesis of proteins, where it is incorporated into the polypeptide chain . It also participates in the transsulfuration pathway, which is crucial for the synthesis of other sulfur-containing molecules .

Pharmacokinetics

The pharmacokinetics of L-Cystine-13C6,15N2 would be expected to be similar to that of L-Cystine. It is absorbed in the gut and distributed throughout the body, where it can be incorporated into proteins

Result of Action

The incorporation of L-Cystine-13C6,15N2 into proteins allows for the tracking and quantification of those proteins using mass spectrometry . This can provide valuable information about protein synthesis, turnover, and degradation.

Action Environment

The action of L-Cystine-13C6,15N2 can be influenced by various environmental factors. For example, the efficiency of its incorporation into proteins can be affected by the availability of other amino acids, the specific conditions of the cellular environment, and the overall metabolic state of the organism . Its stability may also be affected by factors such as pH and temperature .

Safety and Hazards

L-Cystine-13C6,15N2 may cause respiratory irritation, may be harmful in contact with skin, may cause moderate irritation, and may be harmful if swallowed .

Future Directions

L-Cystine-13C6,15N2 finds application in metabolism, metabolomics, and proteomics . It is used for professional use only . The potential future directions for L-Cystine-13C6,15N2 could be in the field of protein synthesis and healing burns and wounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis of L-Cystine-13C6,15N2 can be achieved through a multi-step process involving the incorporation of isotopically labeled precursors.", "Starting Materials": [ "L-Cystine", "13C6-labeled glucose", "15N2-labeled ammonium chloride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve L-Cystine in a solution of sodium hydroxide and 13C6-labeled glucose.", "Step 2: Heat the mixture to 60-70°C and stir for 24 hours to allow for incorporation of the 13C6 label.", "Step 3: Add 15N2-labeled ammonium chloride to the reaction mixture and adjust the pH to 7-8 using hydrochloric acid.", "Step 4: Heat the mixture to 60-70°C and stir for an additional 24 hours to allow for incorporation of the 15N2 label.", "Step 5: Cool the reaction mixture and filter the resulting solid.", "Step 6: Wash the solid with ethanol and dry under vacuum to obtain L-Cystine-13C6,15N2." ] }

CAS RN

1252803-65-8

Molecular Formula

¹³C₆H₁₂¹⁵N₂O₄S₂

Molecular Weight

248.24

synonyms

(-)-Cystine-13C6,15N2;  3,3’-Dithiobis(2-aminopropanoic Acid)-13C6,15N2;  Bis(β-amino-β-carboxyethyl)-13C6,15N2 Disulfide;  Cystine Αcid-13C6,15N2;  Dicysteine-13C6,15N2;  3,3’-Dithiobis-L-alanine-13C6,15N2;  L-Cysteine-13C6,15N2 Disulfide;  L-Cystin-13C6,1

Origin of Product

United States

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